Ethylphosphonic acid

Description

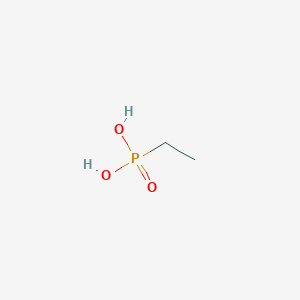

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7O3P/c1-2-6(3,4)5/h2H2,1H3,(H2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATNOFPXSDHULC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20218044 | |

| Record name | Ethylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6779-09-5 | |

| Record name | Ethylphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6779-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006779095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLPHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEL78D6NLX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethylphosphonic Acid via the Michaelis-Arbuzov Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethylphosphonic acid, a valuable organophosphorus compound. The core of this synthesis relies on the classic Michaelis-Arbuzov reaction to form a stable carbon-phosphorus bond, followed by acid-catalyzed hydrolysis to yield the final product. This document details the underlying reaction mechanisms, provides step-by-step experimental protocols, and presents key quantitative data in a structured format.

Introduction: The Michaelis-Arbuzov Reaction

Discovered by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, the Michaelis-Arbuzov reaction is the most fundamental and widely used method for forming carbon-phosphorus (C-P) bonds.[1][2][3][4] The reaction typically involves the transformation of a trivalent phosphite (B83602) ester into a pentavalent phosphonate (B1237965) by reacting it with an alkyl halide.[2][4] This process is initiated by the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate.[1][4] This intermediate subsequently undergoes dealkylation, typically by the displaced halide ion, to yield the final phosphonate product.[1][4] The synthesis of this compound is a two-step process beginning with the Michaelis-Arbuzov reaction to create diethyl ethylphosphonate, which is then hydrolyzed.

Core Synthesis Pathway: From Triethyl Phosphite to this compound

The synthesis is bifurcated into two primary stages:

-

Stage 1: The reaction of triethyl phosphite with ethyl iodide to produce diethyl ethylphosphonate.

-

Stage 2: The acid-catalyzed hydrolysis of diethyl ethylphosphonate to yield this compound.

The first stage follows the classic Michaelis-Arbuzov reaction pathway. The lone pair of electrons on the phosphorus atom of triethyl phosphite performs a nucleophilic (SN2) attack on the electrophilic ethyl group of ethyl iodide. This forms a triethoxyethylphosphonium iodide intermediate. The iodide anion then attacks one of the ethyl groups on an oxygen atom, leading to the formation of the stable P=O bond of diethyl ethylphosphonate and regenerating ethyl iodide as a byproduct.[1][2][4]

Experimental Protocol: Synthesis of Diethyl Ethylphosphonate

This protocol is adapted from established organic synthesis procedures.[5]

-

Apparatus Setup: Assemble a dry, nitrogen-filled, three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Reaction Initiation: In a 2-mole scale reaction, place 332 g (2 moles) of triethyl phosphite into the flask.

-

Reagent Addition: Add 250 g (1.6 moles) of ethyl iodide to the triethyl phosphite.

-

Reaction Conditions: Heat the mixture to reflux and maintain the reflux for 3 hours.[5] An alternative patented process suggests maintaining a temperature of 175-185 °C and adding the triethyl phosphite slowly to a "heel" of the product with an ethyl iodide catalyst.[6]

-

Workup and Purification: a. After the reflux period, arrange the apparatus for distillation to remove the ethyl iodide byproduct. Approximately 231 g should be recovered.[5] b. The remaining residue is then fractionated under reduced pressure.

-

Product Collection: The final product, diethyl ethylphosphonate, is collected as a colorless liquid.

Quantitative Data: Diethyl Ethylphosphonate Synthesis

| Reactant | Molar Amount | Reagent Ratio (Phosphite:Halide) | Conditions | Product | Boiling Point | Yield | Reference |

| Triethyl Phosphite | 2.0 mol | 1.25 : 1 | Reflux, 3 hours | Diethyl Ethylphosphonate | 56°C / 1 mm Hg | 98.5% | [5] |

| Ethyl Iodide | 1.6 mol | ||||||

| Triethyl Phosphite | Variable | ~1 : 0.02 (catalyst) | 175-185°C | Diethyl Ethylphosphonate | Not specified | High | [6] |

| Ethyl Iodide (catalyst) | ~2-2.5 wt% |

The conversion of the phosphonate ester to the corresponding phosphonic acid is most commonly achieved through acid-catalyzed hydrolysis.[7][8] This reaction involves refluxing the ester in a concentrated aqueous acid, such as hydrochloric acid (HCl). The process occurs in two consecutive steps, with the cleavage of each ethyl ester group to produce ethanol (B145695) as a byproduct.

Experimental Protocol: Hydrolysis to this compound

This protocol is a generalized procedure based on the standard hydrolysis of dialkyl phosphonates.[7][8][9]

-

Apparatus Setup: Equip a round-bottom flask with a reflux condenser.

-

Reactants: Place the previously synthesized diethyl ethylphosphonate into the flask.

-

Reagent Addition: Add an excess of concentrated hydrochloric acid (e.g., 35-37%, ~12 M). A typical ratio involves several equivalents of acid.[7][8]

-

Reaction Conditions: Heat the mixture to reflux. The reaction time can vary from 8 to 12 hours, depending on the scale and substrate.[8][9] The progress can be monitored by techniques such as TLC or ³¹P NMR spectroscopy.

-

Workup and Purification: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the water and excess HCl by distillation or under reduced pressure.[7] c. The resulting crude this compound can be further purified by recrystallization if necessary.

Quantitative Data: Phosphonate Hydrolysis

The following data for analogous arylphosphonates provide a benchmark for this reaction.[9]

| Substrate | Method | Reagents | Temperature (°C) | Time (h) | Yield (%) |

| Diethyl phenylphosphonate | Conventional Heating | Conc. HCl | Reflux | 10 | 85 |

| Diethyl p-tolylphosphonate | Conventional Heating | Conc. HCl | Reflux | 8 | ~90 (est.) |

Overall Experimental Workflow

The complete synthesis is a sequential process that involves reaction, purification, a second reaction, and final isolation.

Conclusion

The synthesis of this compound is reliably achieved through a robust, two-stage process. The Michaelis-Arbuzov reaction provides an efficient and high-yielding route to the key intermediate, diethyl ethylphosphonate.[5] Subsequent acid-catalyzed hydrolysis effectively converts the phosphonate ester into the desired final product. The protocols and data presented in this guide offer a solid foundation for the laboratory-scale synthesis of this important organophosphorus compound.

References

- 1. jk-sci.com [jk-sci.com]

- 2. grokipedia.com [grokipedia.com]

- 3. mdpi.com [mdpi.com]

- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]

- 7. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Formation of Ethylphosphonic Acid from Diethyl Phosphite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical pathways for synthesizing ethylphosphonic acid, starting from the common precursor diethyl phosphite (B83602). The process is detailed in two primary stages: the formation of the intermediate, diethyl ethylphosphonate, via carbon-phosphorus bond formation, followed by its hydrolysis to the final phosphonic acid. This document includes detailed reaction mechanisms, experimental protocols, and quantitative data to support laboratory applications.

Overall Synthetic Workflow

The conversion of diethyl phosphite to this compound is not a direct transformation but a two-step process. First, an ethyl group is attached to the phosphorus center of diethyl phosphite to form diethyl ethylphosphonate. Second, the ethyl ester groups of this intermediate are cleaved to yield the target acid.

ethylphosphonic acid CAS number and physical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylphosphonic acid (EPA), a key organophosphorus compound, plays a significant role in various scientific domains. Its utility spans from being a crucial internal standard in analytical chemistry to a foundational building block in the synthesis of novel nucleotide analogs for antiviral and anticancer research. This technical guide provides an in-depth overview of this compound, focusing on its physicochemical properties, detailed experimental protocols for its analysis and synthesis, and visual representations of key experimental workflows.

Chemical Identity and Physical Properties

This compound is registered under the CAS (Chemical Abstracts Service) number 6779-09-5 .[1][2][3][4] Its fundamental properties are summarized in the tables below, providing a comprehensive quantitative overview for researchers.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C2H7O3P | [1][2][3] |

| Molecular Weight | 110.05 g/mol | [1][2][3] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 61-63 °C | [1][5] |

| Boiling Point | 330-340 °C at 8 Torr | [1][3] |

| Density | Not available | |

| Flash Point | 111.3 °C | [1] |

| Vapor Pressure | 0.00365 mmHg at 25°C | [1] |

Table 2: Solubility and Dissociation of this compound

| Property | Value | Reference(s) |

| Water Solubility | Soluble | [1][4] |

| Solubility in other solvents | Slightly soluble in DMSO and Methanol | [1] |

| pKa1 | 2.43 (at 25°C) | [1] |

| pKa2 | 8.05 (at 25°C) | [1] |

Table 3: Chromatographic and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| LogP | 0.184 | [1] |

| XLogP3 | -1.2 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 110.01328108 | [1] |

Experimental Protocols

This section details the methodologies for the analysis and synthesis involving this compound, providing a practical guide for laboratory applications.

Determination of Physical Properties

Melting Point Determination (General Protocol):

A standard method for determining the melting point of a crystalline organic solid like this compound involves using a melting point apparatus.

-

A small, dry sample of this compound is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[6][7][8][9]

Boiling Point Determination (General Protocol for Organophosphorus Compounds):

Due to its high boiling point and potential for decomposition, the boiling point of this compound is determined under reduced pressure (vacuum distillation).

-

A small quantity of this compound is placed in a distillation flask suitable for vacuum distillation.

-

The apparatus is connected to a vacuum source, and the pressure is lowered to a stable value (e.g., 8 Torr).

-

The sample is heated gradually.

-

The temperature of the vapor that distills is recorded as the boiling point at that specific pressure.[10][11]

Solubility Determination (General Protocol for Organic Acids):

-

Qualitative Assessment: A small amount of this compound is added to a test tube containing the solvent of interest (e.g., water, DMSO, methanol). The mixture is agitated, and the solubility is observed.

-

Quantitative Assessment: To determine the precise solubility, a saturated solution of this compound is prepared in the solvent at a specific temperature. The concentration of the dissolved this compound in a filtered aliquot of the saturated solution is then determined using an appropriate analytical technique, such as titration or chromatography.[1][2][12][13][14]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for the Analysis of this compound:

This method is suitable for the separation and quantification of this compound in a mixture with other polar compounds.

-

Column: Newcrom B stationary phase column (150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic mixture of water and acetonitrile (B52724) (MeCN) with a formic acid buffer.

-

Detection: Charged Aerosol Detector (CAD).

-

Procedure: A standard solution of this compound is prepared and injected into the HPLC system to determine its retention time. The sample containing the analyte is then injected, and the concentration is determined by comparing the peak area to a calibration curve.[3][4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis with Derivatization:

Due to its low volatility, this compound requires derivatization before GC-MS analysis. Silylation is a common derivatization method.

-

Sample Preparation: An aqueous sample containing this compound is evaporated to dryness.

-

Derivatization: The residue is treated with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), in a suitable solvent (e.g., acetonitrile) and heated (e.g., at 60°C for 30 minutes) to form volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives.[15][16]

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system.

-

GC Column: A suitable capillary column (e.g., CP-FFAP) is used for separation.

-

Carrier Gas: Helium or Nitrogen.

-

Temperature Program: A temperature gradient is applied to separate the components.

-

MS Detection: Mass spectra are acquired in either electron ionization (EI) or chemical ionization (CI) mode for identification and quantification.[15][16]

-

Synthesis of Nucleotide Analogs

This compound serves as a precursor for the synthesis of various nucleotide analogs. A general synthetic approach is outlined below.

-

Activation of this compound: this compound is converted to a more reactive intermediate. This can involve reactions to form phosphonic dichlorides or silylated esters.

-

Coupling with a Nucleoside: The activated phosphonic acid derivative is then coupled with a protected nucleoside (where other reactive groups are masked with protecting groups). This reaction typically occurs at the 5'-hydroxyl group of the nucleoside.

-

Deprotection: The protecting groups on the nucleoside and the phosphonate (B1237965) moiety are removed under specific conditions to yield the final nucleotide analog.

-

Purification: The final product is purified using techniques such as column chromatography or HPLC.

Experimental Workflows and Logical Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows involving this compound.

Caption: Workflow for the HPLC analysis of this compound.

Caption: Workflow for GC-MS analysis of this compound.

References

- 1. chem.ws [chem.ws]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. HPLC Separation of Ethylphosphonic, Methylphosphonic, Methylenediphosphonic and Phosphoric Acids on Newcrom B Column | SIELC Technologies [sielc.com]

- 4. HPLC Separation of Glyphosate, this compound and Mthis compound on Newcrom B Column | SIELC Technologies [sielc.com]

- 5. HPLC Separation of Glyphosate, Glyphosine, Ethylphosphonic, Methylphosphonic, Methylenediphosphonic and Phosphoric Acids on Newcrom B Column | SIELC Technologies [sielc.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. davjalandhar.com [davjalandhar.com]

- 10. researchgate.net [researchgate.net]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. scribd.com [scribd.com]

- 13. www1.udel.edu [www1.udel.edu]

- 14. quora.com [quora.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

Solubility and Stability of Ethylphosphonic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of ethylphosphonic acid in various organic solvents. Understanding these properties is critical for the effective use of this compound in research, development, and manufacturing processes, particularly in the pharmaceutical and specialty chemical industries. This document outlines quantitative solubility data by analogy, details experimental methodologies for determination, and presents a logical workflow for solubility and stability assessment.

Solubility of this compound

Quantitative Solubility Data (by Analogy with Phenylphosphonic Acid)

The following table summarizes the mole fraction solubility (x) of phenylphosphonic acid in several organic solvents at various temperatures, as determined by the static analytical method. It is anticipated that this compound will exhibit similar trends, although the absolute solubility values may differ. The solubility of phosphonic acids is largely governed by the polarity of the solvent and its ability to engage in hydrogen bonding with the phosphonic acid group.

| Temperature (K) | n-Propanol | Acetone (B3395972) | Acetonitrile (B52724) | Ethyl Acetate (B1210297) | Chloroform |

| 288.15 | 0.0989 | 0.0864 | 0.0466 | 0.0275 | 0.0079 |

| 293.15 | 0.1145 | 0.0998 | 0.0549 | 0.0328 | 0.0094 |

| 298.15 | 0.1323 | 0.1152 | 0.0645 | 0.0390 | 0.0112 |

| 303.15 | 0.1526 | 0.1328 | 0.0756 | 0.0462 | 0.0133 |

| 308.15 | 0.1758 | 0.1529 | 0.0884 | 0.0545 | 0.0158 |

| 313.15 | 0.2023 | 0.1760 | 0.1031 | 0.0642 | 0.0187 |

| 318.15 | 0.2327 | 0.2025 | 0.1201 | 0.0755 | 0.0221 |

Data for phenylphosphonic acid adapted from He et al. (2016).[1]

Interpretation of Data:

-

Effect of Temperature: The solubility of phenylphosphonic acid increases with increasing temperature in all tested solvents, a common trend for the dissolution of solid solutes.[1]

-

Effect of Solvent: The solubility follows the order: n-propanol > acetone > acetonitrile > ethyl acetate > chloroform.[1] This suggests that polar, protic solvents like alcohols are excellent solvents for phosphonic acids, while solubility decreases in less polar and aprotic solvents.

-

Qualitative Information for this compound: this compound is known to be soluble in water and slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[2] It is expected to have low solubility in non-polar solvents like toluene (B28343) and hexane.[3][4]

Stability of this compound

The stability of this compound in organic solvents is a critical consideration for its storage, handling, and use in chemical reactions. Degradation can lead to the formation of impurities, affecting product quality and yield.

General Stability Profile

This compound is generally considered a stable compound.[2] However, its stability can be influenced by several factors:

-

Incompatibility with Strong Bases and Oxidizing Agents: this compound is incompatible with strong oxidizing agents and strong bases.[2] Reactions with these substances can lead to degradation.

-

Hydrolytic Stability: While phosphonic acids themselves are generally stable to hydrolysis, their esters can undergo hydrolysis to the corresponding phosphonic acid.[5]

-

Thermal Stability: The melting point of this compound is in the range of 61-63 °C.[6] Significant thermal degradation is not expected at temperatures below its decomposition point.

-

Photostability: Some phosphonates, like mthis compound, can undergo photodegradation, especially under alkaline conditions.[7] The photostability of this compound in organic solvents has not been extensively studied.

Potential Degradation Pathways

The primary degradation pathways for phosphonic acids in the presence of reactive species may involve the cleavage of the carbon-phosphorus (C-P) bond. For instance, studies on mthis compound have shown that the C-P bond can be cleaved by hydroxyl radicals.[7]

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound in organic solvents.

Protocol for Solubility Determination (Static Analytical Method)

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the solution.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath

-

Analytical balance

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

-

Temperature Control: Set the thermostatic water bath to the desired temperature and allow the jacketed glass vessel to equilibrate.

-

Sample Preparation: Add an excess amount of this compound to a known mass of the selected organic solvent in the jacketed glass vessel.

-

Equilibration: Stir the mixture vigorously for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

-

Phase Separation: Stop the stirring and allow the solid to settle for at least 2 hours.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature. Immediately filter the solution through a syringe filter to remove any undissolved solid.

-

Sample Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent at the given temperature, expressed in appropriate units (e.g., g/100 mL, mol/L, or mole fraction).

Protocol for Stability Assessment

This protocol outlines a general approach for assessing the stability of this compound in an organic solvent under specific stress conditions.

Materials and Equipment:

-

This compound

-

Selected organic solvent (high purity)

-

Vials with inert caps

-

Oven or environmental chamber for temperature stress

-

Photostability chamber with a controlled light source

-

HPLC system with a suitable detector (e.g., UV, CAD)

-

Analytical balance

Procedure:

-

Solution Preparation: Prepare a solution of this compound in the selected organic solvent at a known concentration.

-

Sample Aliquoting: Aliquot the solution into several vials, ensuring each vial is properly sealed.

-

Initial Analysis (Time Zero): Analyze an initial sample to determine the initial concentration of this compound and to identify any existing impurities.

-

Stress Conditions:

-

Thermal Stress: Place a set of vials in an oven or environmental chamber at an elevated temperature (e.g., 40°C, 60°C).

-

Photostability: Expose another set of vials to a controlled light source in a photostability chamber.

-

Control: Store a set of vials at a controlled room temperature or refrigerated conditions, protected from light, to serve as a control.

-

-

Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8 weeks), withdraw a vial from each stress condition.

-

Sample Analysis: Analyze the samples by HPLC. Monitor for:

-

A decrease in the peak area of this compound.

-

The appearance and growth of new peaks, indicating degradation products.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

-

If possible, identify the degradation products by techniques such as mass spectrometry (MS).

-

Determine the degradation kinetics if a significant change is observed.

-

Visualizations

Logical Workflow for Solubility and Stability Assessment

The following diagram illustrates the logical workflow for a comprehensive assessment of the solubility and stability of this compound in an organic solvent.

Caption: Workflow for assessing this compound solubility and stability.

References

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. Phosphoric acid’s solubility in various solvents-enzymecode [en.enzymecode.com]

- 4. The solubility of phosphoric acid in different solvents-enzymecode [en.enzymecode.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound 98 6779-09-5 [sigmaaldrich.com]

- 7. Mechanism of mthis compound photo-degradation based on phosphate oxygen isotopes and density functional theory - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the ¹H, ¹³C, and ³¹P NMR Spectral Data of Ethylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for ethylphosphonic acid, a key organophosphorus compound with applications in synthesis and as a structural motif in various bioactive molecules. This document presents a detailed analysis of its ¹H, ¹³C, and ³¹P NMR spectra, including tabulated chemical shifts and coupling constants. Furthermore, it outlines standardized experimental protocols for the acquisition of these spectra and visualizes the key structural relationships through a Graphviz diagram.

Introduction to this compound and its NMR Spectroscopy

This compound (C₂H₇O₃P) is the simplest alkylphosphonic acid, featuring a direct carbon-phosphorus bond. Its structure consists of an ethyl group attached to a phosphonic acid moiety [-P(O)(OH)₂]. Understanding the NMR spectral characteristics of this molecule is fundamental for its identification, purity assessment, and for studying its interactions in various chemical and biological systems. The three key nuclei for NMR analysis of this compound are proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P), each providing unique insights into the molecular structure.

NMR Spectral Data

The following tables summarize the quantitative ¹H, ¹³C, and ³¹P NMR spectral data for this compound. The data is typically acquired in a deuterated solvent, such as deuterium (B1214612) oxide (D₂O), to avoid solvent signal interference.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the ethyl group. These signals exhibit characteristic splitting patterns due to homo- and heteronuclear couplings.

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound in D₂O

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| CH₃ | 1.15 | Triplet of Doublets (td) | ³JHH = 7.7, ⁴JPH = 1.2 |

| CH₂ | 1.85 | Doublet of Quartets (dq) | ²JPH = 18.0, ³JHH = 7.7 |

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and pH.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound shows two distinct resonances for the two carbon atoms of the ethyl group. The key feature is the significant carbon-phosphorus coupling, which is invaluable for structural assignment.

Table 2: ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound in D₂O

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (¹JPC, Hz) |

| CH₃ | 8.5 | Doublet | 6.0 |

| CH₂ | 24.5 | Doublet | 135.0 |

Note: The one-bond carbon-phosphorus coupling (¹JPC) for the methylene carbon is significantly larger than the two-bond coupling for the methyl carbon.

³¹P NMR Spectral Data

The ³¹P NMR spectrum of this compound provides a direct window into the chemical environment of the phosphorus nucleus. It typically shows a single resonance, which can be proton-coupled or decoupled.

Table 3: ³¹P NMR Chemical Shift (δ) for this compound

| Nucleus | Chemical Shift (δ, ppm) | Reference Standard |

| ³¹P | 25.0 | 85% H₃PO₄ |

Note: The chemical shift is sensitive to pH and the nature of the solvent.

Experimental Protocols

The acquisition of high-quality NMR spectra for this compound requires careful sample preparation and appropriate instrument parameter selection.

Sample Preparation

-

Analyte Preparation: Use high-purity this compound. For quantitative analysis, the sample should be accurately weighed.

-

Solvent Selection: Deuterium oxide (D₂O) is a common solvent for this compound due to its high polarity and the ability to exchange with the acidic protons on the phosphonic acid group, simplifying the ¹H spectrum. Other deuterated polar solvents like methanol-d₄ or DMSO-d₆ can also be used.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg/mL is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg/mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

pH Adjustment: The chemical shifts, particularly of the ³¹P nucleus, are pH-dependent. For reproducible results, the pD (the pH equivalent in D₂O) of the solution can be adjusted using dilute NaOD or DCl.

-

Internal Standard: For accurate chemical shift referencing, an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for ¹H and ¹³C NMR in D₂O can be added. For ³¹P NMR, 85% phosphoric acid is used as an external reference.

NMR Instrument Parameters

The following are general guidelines for setting up NMR experiments on a 400 MHz or 500 MHz spectrometer.

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the concentration.

-

Spectral Width: 10-12 ppm.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, depending on the concentration.

-

Spectral Width: 200-250 ppm.

-

-

³¹P NMR:

-

Pulse Sequence: A proton-decoupled single-pulse experiment.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 5-10 seconds (³¹P relaxation times can be long).

-

Number of Scans: 64-256.

-

Spectral Width: 100-200 ppm.

-

Visualization of NMR Structural Correlations

The following diagram, generated using the DOT language, illustrates the key through-bond NMR correlations (J-couplings) in this compound.

Caption: NMR J-coupling correlations in this compound.

Crystal Structure of Ethylphosphonic Acid: A Comprehensive Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylphosphonic acid (EPA), a simple organophosphorus compound, plays a role in various chemical and biological processes. Understanding its three-dimensional structure is crucial for elucidating its mechanism of action and for the rational design of new molecules in fields such as drug development and materials science. This technical guide provides a detailed overview of the crystal structure analysis of this compound, including experimental protocols and a summary of its key structural features. Despite extensive searches of publicly available crystallographic databases, the complete single-crystal X-ray diffraction data for this compound is not available. Therefore, this guide presents a general methodology for the crystal structure determination of phosphonic acids and discusses the expected structural characteristics based on related compounds.

Introduction

Organophosphonic acids are a class of compounds characterized by a phosphorus-carbon bond and a phosphonate (B1237965) group (-PO(OH)₂). Their ability to mimic phosphates and their unique chemical properties have led to their use in a wide range of applications, including as herbicides, antiviral agents, and bone-targeting drugs. The crystal structure of these molecules provides invaluable insights into their intermolecular interactions, particularly hydrogen bonding, which governs their physical and chemical properties. This compound, with the chemical formula C₂H₅PO(OH)₂, serves as a fundamental model for understanding the structural chemistry of this important class of compounds.

Experimental Protocols

The determination of the crystal structure of a small molecule like this compound typically involves the following key steps: synthesis and purification, crystallization, and single-crystal X-ray diffraction analysis.

Synthesis of this compound

A common route for the synthesis of this compound is the hydrolysis of diethyl ethylphosphonate.

Materials:

-

Diethyl ethylphosphonate

-

Concentrated hydrochloric acid (HCl)

-

Distilled water

-

Activated carbon

-

Ethanol

Procedure:

-

Diethyl ethylphosphonate is refluxed with concentrated hydrochloric acid for several hours to hydrolyze the ester groups.

-

The reaction mixture is then cooled, and the excess HCl and water are removed under reduced pressure.

-

The resulting crude this compound is dissolved in a minimal amount of hot water.

-

The solution is treated with activated carbon to remove colored impurities and then filtered.

-

The filtrate is cooled to induce crystallization. The crystals are collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Crystallization

Obtaining single crystals of sufficient quality is paramount for X-ray diffraction studies.

Method: Slow evaporation is a widely used technique for growing single crystals of small organic molecules.

-

A saturated solution of purified this compound is prepared in a suitable solvent (e.g., water, ethanol, or a mixture of solvents).

-

The solution is filtered to remove any particulate matter.

-

The filtered solution is placed in a clean vial, which is loosely covered to allow for the slow evaporation of the solvent at a constant temperature.

-

Over a period of several days to weeks, single crystals of this compound should form.

Single-Crystal X-ray Diffraction

This is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.

Workflow:

Figure 1: General experimental workflow for the crystal structure determination of this compound.

Data Collection and Analysis:

-

A suitable single crystal is mounted on a goniometer head of a diffractometer.

-

The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

-

The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

-

The collected data is processed to determine the unit cell dimensions and space group.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined against the experimental data to optimize the atomic coordinates and thermal parameters.

Structural Data

As of the latest search, a complete, publicly available crystal structure of this compound could not be located. Therefore, specific quantitative data such as unit cell parameters, bond lengths, and bond angles cannot be presented in tabular format.

However, based on the known structures of other simple phosphonic acids, the following structural features are anticipated for this compound:

-

Molecular Geometry: The phosphorus atom is expected to have a tetrahedral geometry, bonded to the ethyl group, one oxygen atom with a double bond (P=O), and two hydroxyl groups (P-OH).

-

Hydrogen Bonding: The phosphonic acid groups are strong hydrogen bond donors and acceptors. It is highly probable that the crystal structure of this compound is dominated by an extensive network of intermolecular hydrogen bonds. These interactions would link adjacent molecules, likely forming sheets or a three-dimensional network.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is expected to be driven by the formation of a robust hydrogen-bonding network. The hydroxyl groups of the phosphonic acid moiety are the primary sites for these interactions.

Figure 2: A conceptual diagram illustrating the potential hydrogen bonding between two this compound molecules.

Conclusion

While the specific crystal structure of this compound remains elusive in the public domain, this guide outlines the standard methodologies for its determination and provides insights into its expected structural characteristics. The synthesis via hydrolysis of its diethyl ester, followed by careful crystallization and single-crystal X-ray diffraction, represents the conventional path to elucidating its three-dimensional structure. The dominant feature of its solid-state structure is anticipated to be a comprehensive network of hydrogen bonds, which is a hallmark of phosphonic acids and dictates their physicochemical properties. Further research to determine and publish the crystal structure of this compound would be a valuable contribution to the field of structural chemistry and would provide a crucial reference point for computational studies and the design of new functional molecules.

role of ethylphosphonic acid as a precursor in organic synthesis

An In-Depth Technical Guide on the Role of Ethylphosphonic Acid as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This compound and its derivatives represent a cornerstone in modern organophosphorus chemistry, serving as versatile precursors for a diverse array of molecules with significant applications in medicinal chemistry, materials science, and agrochemistry. The stability of the carbon-phosphorus (C-P) bond, compared to the labile phosphorus-oxygen (P-O) bond in phosphates, makes phosphonates effective mimics of natural phosphates, carboxylates, and transition states in enzymatic reactions. This guide provides a comprehensive overview of the synthetic utility of this compound-derived precursors, detailing key reactions, experimental protocols, and their application in the development of bioactive compounds and functional materials.

This compound is rarely used directly in large-scale synthesis due to its physical properties. Instead, its more reactive and soluble ester derivatives, such as diethyl ethylphosphonate and triethyl phosphonoacetate, are the workhorse reagents. These are typically prepared via the Michaelis-Arbuzov reaction.

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a fundamental method for forming a C-P bond. It involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to produce a dialkyl phosphonate (B1237965).[1][2][3] For instance, triethyl phosphite reacts with ethyl bromoacetate (B1195939) to yield triethyl phosphonoacetate, a key precursor for the Horner-Wadsworth-Emmons reaction.

The reaction mechanism involves the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate, which then undergoes dealkylation by the halide ion to yield the final phosphonate.[3]

The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes.[4][5] It involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone.[6] Triethyl phosphonoacetate, derived from this compound chemistry, is a classic example of an HWE reagent. The reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[3][5]

References

Biosynthesis of Ethylphosphonic Acid in Microorganisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Ethylphosphonic acid is an organophosphorus compound with a direct carbon-phosphorus (C-P) bond. While not widely documented as a primary natural product, its synthesis in microorganisms can be postulated through a pathway derived from the well-characterized biosynthesis of other phosphonate (B1237965) compounds. This technical guide provides an in-depth overview of a plausible biosynthetic pathway for this compound, starting from the central metabolite phosphoenolpyruvate (B93156) (PEP). It details the established enzymatic steps leading to the key intermediate, 2-hydroxyethylphosphonate (2-HEP), and proposes a hypothetical final reductive step to yield this compound. This document consolidates available quantitative data for the involved enzymes, outlines detailed experimental protocols for their characterization, and presents signaling pathways and workflows using Graphviz visualizations. This guide is intended to serve as a foundational resource for researchers in microbiology, enzymology, and drug development interested in the biosynthesis and potential production of novel phosphonate compounds.

Introduction to Phosphonate Biosynthesis

Phosphonates are a class of natural products characterized by a stable carbon-phosphorus (C-P) bond, which makes them resistant to enzymatic and chemical hydrolysis that readily cleaves the P-O-C bond in phosphate (B84403) esters.[1][2] This inherent stability, combined with their ability to act as mimics of phosphate and carboxylate-containing metabolites, has made phosphonates a rich source of bioactive molecules, including antibiotics (e.g., fosfomycin), herbicides (e.g., phosphinothricin), and antimalarial agents.[1][2][3]

The vast majority of phosphonate biosynthetic pathways in microorganisms share a common initial two-step sequence that forms the C-P bond and commits central metabolites to phosphonate metabolism.[2][4][5] This core pathway serves as the entry point for the synthesis of a diverse array of phosphonate natural products.

A Plausible Biosynthetic Pathway for this compound

While a dedicated and fully characterized biosynthetic pathway for this compound has not been described in the literature, a plausible route can be constructed based on known enzymatic reactions from other phosphonate pathways. This proposed pathway consists of three main stages, starting from the glycolytic intermediate phosphoenolpyruvate (PEP).

Stage 1: C-P Bond Formation and Decarboxylation

The initial steps are conserved across numerous phosphonate biosynthetic pathways.[2]

-

Phosphoenolpyruvate (PEP) to Phosphonopyruvate (B1221233) (PnPy): The pathway is initiated by the enzyme PEP phosphomutase (PPM) , which catalyzes the intramolecular rearrangement of PEP to form phosphonopyruvate (PnPy). This is the crucial and thermodynamically unfavorable step where the C-P bond is formed.[2][4]

-

Phosphonopyruvate (PnPy) to Phosphonoacetaldehyde (B103672) (PnAA): To drive the initial reaction forward, the unstable PnPy is immediately and irreversibly decarboxylated by phosphonopyruvate decarboxylase (PPD) . This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme produces phosphonoacetaldehyde (PnAA), a key intermediate in the biosynthesis of many phosphonates.[2][6][7]

Stage 2: Reduction to a Key Intermediate

The aldehyde group of PnAA is then reduced to a primary alcohol, forming another common intermediate in phosphonate biosynthesis.

-

Phosphonoacetaldehyde (PnAA) to 2-Hydroxyethylphosphonate (2-HEP): This reduction is catalyzed by an NADH-dependent phosphonoacetaldehyde reductase , a type of metal-dependent alcohol dehydrogenase.[5][8] Enzymes with this activity, such as PhpC from the phosphinothricin (B1261767) biosynthetic pathway in Streptomyces viridochromogenes, have been well-characterized.[5][9] The product, 2-hydroxyethylphosphonate (2-HEP), is a critical branch-point intermediate in the biosynthesis of several other phosphonate and phosphinate compounds.[5][10]

Stage 3: Hypothetical Dehydroxylation to this compound

The final, and currently hypothetical, step in the proposed pathway is the reduction of the primary alcohol in 2-HEP to an ethyl group, yielding this compound.

-

2-Hydroxyethylphosphonate (2-HEP) to this compound: This transformation would require an enzymatic dehydroxylation . While enzymes capable of reducing alcohols to alkanes exist in nature, a specific enzyme that acts on 2-HEP has not yet been identified. This represents a key area for future research and enzyme discovery. Such an enzyme would likely be a type of reductase, potentially requiring cofactors like NAD(P)H and possibly involving a radical-based mechanism.

The following diagram illustrates the complete proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway for this compound.

Quantitative Data for Key Biosynthetic Enzymes

Quantitative kinetic data is crucial for understanding pathway flux and for metabolic engineering efforts. The following tables summarize the available kinetic parameters for the well-characterized enzymes in the proposed pathway.

Table 1: Kinetic Parameters of PEP Phosphomutase (PPM)

| Organism | Substrate | Km | kcat | Reference |

| Tetrahymena pyriformis | PEP | 0.77 ± 0.05 mM | 5 s-1 | [9] |

| Tetrahymena pyriformis | PnPy | 3.5 ± 0.1 µM | 100 s-1 | [9] |

| Trypanosoma cruzi | PnPy | 8 µM | 12 s-1 | [11] |

| Mytilus edulis | Sulfopyruvate (inhibitor) | Ki = 22 µM | - | [12] |

Table 2: Kinetic Parameters of Phosphonopyruvate Decarboxylase (PPD)

| Organism | Substrate | Km | kcat | Cofactors | Reference |

| Bacteroides fragilis | PnPy | 3.2 ± 0.2 µM | 10.2 ± 0.3 s-1 | TPP (Km = 13 µM), Mg2+ (Km = 82 µM) | [6] |

Note: Data for phosphonoacetaldehyde reductase acting on PnAA is often reported in terms of specific activity rather than full kinetic parameters. The hypothetical 2-HEP reductase has no available data.

Experimental Protocols

This section outlines methodologies for the expression, purification, and functional characterization of the key enzymes in the pathway.

Heterologous Expression and Purification of Biosynthetic Enzymes

The genes encoding PPM, PPD, and phosphonoacetaldehyde reductase can be cloned into expression vectors (e.g., pET series vectors) for heterologous expression in hosts like Escherichia coli.[5][11]

General Workflow:

-

Gene Amplification: Amplify the target gene from the genomic DNA of the source organism using PCR with primers that add appropriate restriction sites and an optional affinity tag (e.g., His6-tag).

-

Cloning: Ligate the PCR product into a suitable expression vector.

-

Transformation: Transform the recombinant plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression: Grow the transformed cells in a suitable medium (e.g., LB or terrific broth) to an optimal optical density (OD600 of 0.6-0.8) at 37°C. Induce protein expression with an appropriate inducer (e.g., IPTG) and continue incubation at a lower temperature (e.g., 16-25°C) overnight.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using sonication or a French press.

-

Purification: Clarify the lysate by centrifugation. If using a His-tagged protein, apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column and elute the protein with an imidazole (B134444) gradient. Further purification can be achieved using size-exclusion or ion-exchange chromatography if necessary.

Caption: General workflow for heterologous expression and purification.

Enzyme Activity Assays

PEP Phosphomutase (PPM) Assay: The activity of PPM can be monitored using a coupled spectrophotometric assay.[9]

-

Principle: The product, PnPy, is converted by a series of coupling enzymes to a product that can be monitored by a change in absorbance. The assay mixture contains PPM, PPD, phosphonoacetaldehyde hydrolase, and alcohol dehydrogenase. The final step involves the oxidation of NADH, which is monitored by the decrease in absorbance at 340 nm.

-

Reaction Mixture: A typical reaction mixture contains buffer (e.g., Tris-HCl, pH 7.5), MgCl2, NADH, TPP, and the coupling enzymes.

-

Procedure: The reaction is initiated by adding PEP. The rate of NADH oxidation is measured spectrophotometrically at 340 nm.

Phosphonopyruvate Decarboxylase (PPD) Assay: PPD activity can also be measured using a coupled assay.

-

Principle: The product, PnAA, is reduced to 2-HEP by a phosphonoacetaldehyde reductase (like PhpC) with the concurrent oxidation of NADH.

-

Reaction Mixture: Buffer, MgCl2, TPP, NADH, and purified phosphonoacetaldehyde reductase.

-

Procedure: The reaction is started by the addition of PnPy, and the decrease in absorbance at 340 nm is monitored.

Phosphonoacetaldehyde Reductase Assay: The activity of this enzyme is measured directly by monitoring the oxidation of NADH.[5]

-

Principle: The enzyme catalyzes the reduction of PnAA to 2-HEP, oxidizing NADH to NAD+.

-

Reaction Mixture: Buffer, NADH, and the purified enzyme.

-

Procedure: Initiate the reaction by adding the substrate, PnAA. Monitor the decrease in absorbance at 340 nm.

Signaling Pathways and Logical Relationships

The biosynthesis of phosphonates is often tightly regulated within the cell, frequently linked to phosphate availability. The genes for phosphonate biosynthesis are typically organized in biosynthetic gene clusters (BGCs), which allows for coordinated regulation of their expression.

Caption: Simplified logic of phosphonate biosynthesis regulation.

Conclusion and Future Directions

The biosynthesis of this compound in microorganisms is a compelling area of research that builds upon the well-established foundations of general phosphonate metabolism. While the pathway to the key intermediate 2-hydroxyethylphosphonate is supported by substantial evidence from related natural product biosyntheses, the final reductive step to this compound remains to be experimentally verified.

For researchers and drug development professionals, the elucidation of this complete pathway holds significant potential. The discovery of a novel 2-HEP dehydroxylase/reductase would not only fill a critical knowledge gap but also provide a new biocatalytic tool for the synthesis of custom-designed phosphonate compounds. Future research should focus on:

-

Genome Mining: Searching microbial genomes for putative reductase genes located within or near known phosphonate biosynthetic gene clusters.

-

Enzyme Screening: Testing candidate enzymes for their ability to convert 2-HEP to this compound in vitro.

-

Metabolic Engineering: Assembling the complete hypothetical pathway in a heterologous host, such as E. coli or Saccharomyces cerevisiae, to demonstrate in vivo production of this compound.

By addressing these questions, the scientific community can unlock the full potential of microbial phosphonate biosynthesis for applications in medicine, agriculture, and biotechnology.

References

- 1. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]

- 2. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Phosphonate Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of 2-Hydroxyethylphosphonate, an Unexpected Intermediate Common to Multiple Phosphonate Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The phosphonopyruvate decarboxylase from Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Decarboxylation in Natural Products Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphonoacetaldehyde reductase (NADH) - Wikipedia [en.wikipedia.org]

- 9. Phosphoenolpyruvate mutase catalysis of phosphoryl transfer in phosphoenolpyruvate: kinetics and mechanism of phosphorus-carbon bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Common Late-Stage Intermediate in Catalysis by 2-Hydroxyethyl-phosphonate Dioxygenase and Methylphosphonate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Properties of phosphoenolpyruvate mutase, the first enzyme in the aminoethylphosphonate biosynthetic pathway in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dissociative phosphoryl transfer in PEP mutase catalysis: structure of the enzyme/sulfopyruvate complex and kinetic properties of mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethylphosphonic Acid: A Comprehensive Toxicological Profile and Safety Handling Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylphosphonic acid (CAS No: 6779-09-5), also known as ethanephosphonic acid, is an organophosphorus compound with a range of industrial applications.[1] As with any chemical substance, a thorough understanding of its toxicological profile and adherence to strict safety protocols are paramount for professionals in research and development. This guide provides an in-depth overview of the known toxicological data, safe handling procedures, and emergency measures related to this compound. Due to the limited availability of specific toxicological data for this compound, information from structurally related phosphonic acids and their derivatives is included for a broader understanding of potential hazards.

Toxicological Profile

The primary hazard associated with this compound is its corrosive nature, causing severe skin burns and eye damage.[1][2] While comprehensive quantitative data on the acute systemic toxicity of this compound is limited, information on related compounds provides valuable context.

Acute Toxicity

Safety Data Sheets for this compound consistently state that based on available data, the classification criteria for acute oral, dermal, or inhalation toxicity are not met, suggesting low acute systemic toxicity despite its corrosive properties.[2] However, data for structurally similar compounds are presented below for comparative purposes.

Table 1: Acute Toxicity Data for this compound and Related Compounds

| Compound | Test | Species | Route | Value | Reference |

| Diethyl ethylphosphonate | LD50 | Rat | Oral | 2330 mg/kg | [3] |

| Diethyl ethylphosphonate | LD50 | Rat | Dermal | >2000 mg/kg | [3] |

| Monoethyl ethylphosphonate | LD50 | Rat | Oral | 2112 mg/kg | [4] |

| Phosphonic Acid | LD50 | Rat (male) | Oral | 1580 mg/kg | [5] |

| Phosphonic Acid | LD50 | Rat (female) | Oral | 1560 mg/kg | [5] |

Skin Corrosion/Irritation

This compound is classified as a substance that causes severe skin burns.[1][2] Contact with the skin can lead to irreversible damage, including visible necrosis through the epidermis and into the dermis.

Serious Eye Damage/Irritation

Direct contact with this compound causes serious eye damage.[1][2]

Respiratory and Skin Sensitization

Based on available data, the classification criteria for respiratory and skin sensitization are not met for this compound.[6]

Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity

There is currently no available data to indicate that this compound is mutagenic, carcinogenic, or has reproductive toxicity.[2][7] Studies on the related compound ethylenediaminetetra(methylenephosphonic acid) showed no evidence of genotoxicity or carcinogenicity in rats.[8]

Specific Target Organ Toxicity (STOT)

There is no evidence to suggest specific target organ toxicity from single or repeated exposure to this compound.[2][6]

Mechanism of Toxicity

The primary mechanism of local toxicity for this compound is its corrosive nature due to its acidity. Direct contact with tissues can lead to chemical burns and destruction of cell structures.

The systemic mechanism of toxicity for this compound is not well-elucidated. While some organophosphorus compounds are known to be acetylcholinesterase inhibitors, this is not the primary mechanism for many phosphonic acids.[9][10] For instance, the nerve agent VX is a potent acetylcholinesterase inhibitor, but its degradation product, ethyl mthis compound, does not share this mechanism.[10][11] Some research on phosphonates suggests they may interfere with metabolic activity and modulate apoptotic pathways, though specific signaling pathways for this compound have not been identified.[12]

Experimental Protocols

Standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are utilized to assess the toxicological properties of chemicals like this compound. The following are summaries of relevant protocols.

Skin Corrosion/Irritation (Based on OECD Guideline 404 & 431)

-

In Vivo (OECD 404): A single dose of the test substance is applied to the skin of an experimental animal (typically a rabbit). The degree of irritation or corrosion is evaluated at specified intervals to assess the severity and reversibility of the effects.[5][13]

-

In Vitro (OECD 431): The test substance is applied to a reconstructed human epidermis (RhE) model. The principle is that corrosive chemicals can penetrate the stratum corneum and are cytotoxic to the underlying cell layers. Cell viability is typically measured using a colorimetric assay (e.g., MTT assay).[3][9][14]

Eye Irritation/Corrosion (Based on OECD Guideline 405)

-

In Vivo: A single dose of the test substance is applied to one eye of an experimental animal (typically a rabbit), with the other eye serving as a control. The degree of irritation or corrosion to the conjunctiva, cornea, and iris is scored at specific intervals to evaluate the effects and their reversibility.[15][16]

Acute Oral Toxicity (Based on OECD Guideline 420)

This method, known as the Fixed Dose Procedure, is designed to assess the acute oral toxicity without determining a precise LD50.

-

Sighting Study: A single animal is dosed at a starting dose level to determine the appropriate starting dose for the main study.

-

Main Study: A group of animals (typically rats, usually of a single sex) are dosed at a fixed dose level. The presence or absence of toxicity and mortality determines the next step, which could involve dosing at a higher or lower fixed dose.[17][18][19][20]

Reproductive/Developmental Toxicity Screening (Based on OECD Guideline 422)

This screening study provides initial information on potential effects on male and female reproductive performance and on the development of offspring.

-

Dosing: The test substance is administered daily to male and female animals (typically rats) before mating, during mating, and for females, throughout pregnancy and early lactation.

-

Endpoints: Observations include effects on gonadal function, mating behavior, conception, gestation, parturition, and early development of the offspring.[21][22]

Safety Handling and Personal Protective Equipment (PPE)

Given the corrosive nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.[23]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]

-

Skin Protection:

-

Wear a chemical-resistant laboratory coat.

-

Use gloves made of a material resistant to acids, such as neoprene or PVC.[6]

-

-

Respiratory Protection: If working with dusts or aerosols, use a NIOSH-approved respirator with an appropriate cartridge for acid gases.[6]

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or vapors.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong bases and oxidizing agents.

Emergency Procedures

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

-

After Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6]

-

After Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[6]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Spills and Disposal

-

Spills: Absorb the spill with an inert material (e.g., sand, silica (B1680970) gel) and place it in a suitable container for disposal.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Visualizations

Caption: Workflow for the safe handling of this compound.

Caption: Standard experimental protocols for toxicological assessment.

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. RTECS NUMBER-SZ8530000-Chemical Toxicity Database [drugfuture.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. criver.com [criver.com]

- 7. Registration Dossier - ECHA [echa.europa.eu]

- 8. iivs.org [iivs.org]

- 9. episkin.com [episkin.com]

- 10. VX (nerve agent) - Wikipedia [en.wikipedia.org]

- 11. Eye Irritation Test OECD 496 - 100% animal free [integracosmetics.com]

- 12. The Biological Impact of Some Phosphonic and Phosphinic Acid Derivatives on Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Registration Dossier - ECHA [echa.europa.eu]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. :: Environmental Analysis Health and Toxicology [eaht.org]

- 16. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 17. oecd.org [oecd.org]

- 18. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 19. ijrap.net [ijrap.net]

- 20. daikinchemicals.com [daikinchemicals.com]

- 21. gba-group.com [gba-group.com]

- 22. Cytotoxic Activity of Distinct Families of Phosphonic Acid Derivatives - A Chemocentric Approach to Assess Their Molecular Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. fishersci.com [fishersci.com]

ethylphosphonic acid as a metabolite of VX nerve agent

An In-depth Technical Guide on Ethylphosphonic Acid as a Metabolite of the VX Nerve Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate, commonly known as VX, is an extremely toxic organophosphorus nerve agent. Its primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. Understanding the metabolism of VX is paramount for developing effective medical countermeasures, diagnostic tools, and forensic methods for verifying exposure. A key metabolite in this context is this compound (EMPA), a hydrolysis product of VX. This technical guide provides a comprehensive overview of the formation of this compound from VX, its detection in biological matrices, and its toxicological significance, with a focus on experimental protocols and quantitative data.

Metabolism of VX to this compound

The biotransformation of VX in the body is a critical process that leads to its detoxification, although some metabolites can still exhibit toxicity. The primary metabolic pathway for the breakdown of VX involves hydrolysis of the P-S bond, which results in the formation of this compound (EMPA) and the leaving group, 2-(diisopropylamino)ethanethiol (B166743) (DAET).[1] This hydrolysis can occur spontaneously at physiological pH, but it is also catalyzed by various enzymes.

Enzymes such as phosphotriesterases (PTEs) and cytochrome P450 (CYP450) isoforms are involved in the metabolic degradation of VX.[2] The enzymatic hydrolysis of the P-S bond is the dominant pathway for detoxification. A secondary, less favorable hydrolysis pathway involves the cleavage of the P-O bond, which produces the toxic metabolite EA-2192.[3] The further metabolism of EMPA can lead to the formation of mthis compound (MPA).[4]

Below is a diagram illustrating the metabolic pathway of VX to this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Post-VX exposure treatment of rats with engineered phosphotriesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence of nerve agent VX exposure in rat plasma by detection of albumin-adducts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. data.biotage.co.jp [data.biotage.co.jp]

Theoretical Calculations of Ethylphosphonic Acid's Molecular Structure: A Technical Guide

Introduction

Ethylphosphonic acid (EPA), a member of the organophosphorus compound family, and its derivatives are of significant interest in various fields, including medicinal chemistry and materials science. Understanding the three-dimensional structure, conformational flexibility, and vibrational properties of EPA at the molecular level is crucial for elucidating its reactivity, biological activity, and interaction with other molecules. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful and cost-effective means to investigate these properties with a high degree of accuracy.

This technical guide provides an in-depth overview of the theoretical methodologies used to characterize the molecular structure of this compound. It is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry and its application to the study of small molecules.

Computational Methodology

The theoretical calculations summarized herein are typically performed using quantum chemical software packages such as Gaussian, ORCA, or Spartan. The general workflow for these calculations is outlined below.

Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound to find its most stable conformation (a minimum on the potential energy surface). This is commonly achieved using Density Functional Theory (DFT), which has been shown to provide a good balance between computational cost and accuracy for a wide range of chemical systems.

A popular and effective functional for such calculations is Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP). This is used in conjunction with a basis set that describes the atomic orbitals. A commonly employed basis set for molecules of this type is 6-311++G(d,p), which includes polarization and diffuse functions to accurately describe the electron distribution, particularly around the electronegative oxygen atoms and the phosphorus center.

The optimization process is iterative, with the forces on each atom being calculated at each step. The atomic positions are adjusted until these forces fall below a certain threshold, indicating that a stationary point on the potential energy surface has been reached.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum and not a saddle point (transition state).

-

Prediction of Vibrational Spectra: The calculation yields the harmonic vibrational frequencies and their corresponding infrared (IR) and Raman intensities. These theoretical spectra can be compared with experimental data to validate the computational model and to aid in the assignment of experimental spectral bands to specific molecular motions.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the incomplete treatment of electron correlation. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data.

Results and Discussion

The following sections present representative theoretical data for the molecular structure and vibrational properties of this compound, based on DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Molecular Geometry

The optimized geometry of this compound reveals a tetrahedral arrangement around the central phosphorus atom. The key structural parameters, including bond lengths, bond angles, and dihedral angles, are summarized in the tables below.

Table 1: Optimized Bond Lengths of this compound

| Bond | Length (Å) |

| P=O | 1.475 |

| P-OH | 1.558 |

| P-C | 1.823 |

| C-C | 1.534 |

| C-H | 1.095 |

| O-H | 0.967 |

Table 2: Optimized Bond Angles of this compound

| Angle | Value (°) |

| O=P-OH | 113.5 |

| HO-P-OH | 105.8 |

| O=P-C | 115.2 |

| OH-P-C | 105.1 |

| P-C-C | 110.2 |

| H-C-C | 109.8 |

| P-O-H | 108.9 |

Table 3: Optimized Dihedral Angles of this compound

| Dihedral Angle | Value (°) |

| O=P-C-C | 178.5 |

| HO-P-C-C | -61.2 |

| H-C-C-H | 60.1 |

Vibrational Analysis

The calculated vibrational spectrum of this compound provides a detailed fingerprint of its molecular motions. The most prominent vibrational modes and their assignments are presented in Table 4.

Table 4: Calculated Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹, scaled) | Intensity (km/mol) | Assignment |

| 3658 | 55.4 | O-H stretch |

| 2985 | 25.1 | C-H stretch (asymmetric, CH₃) |

| 2972 | 18.9 | C-H stretch (asymmetric, CH₂) |

| 2910 | 21.7 | C-H stretch (symmetric, CH₃) |

| 2885 | 15.3 | C-H stretch (symmetric, CH₂) |

| 1465 | 12.8 | CH₃ deformation (asymmetric) |

| 1450 | 9.5 | CH₂ scissoring |

| 1255 | 188.7 | P=O stretch |

| 1040 | 85.2 | P-OH stretch |

| 998 | 75.6 | C-C stretch |

| 755 | 45.1 | P-C stretch |

| 530 | 35.8 | O=P-OH deformation |

| 450 | 28.2 | C-C-P deformation |

Visualizations

The following diagrams illustrate the logical workflow of the theoretical calculations and the molecular structure of this compound.

Conclusion

Theoretical calculations, particularly DFT, provide a robust framework for the detailed characterization of the molecular structure and vibrational properties of this compound. The data generated from these computations, including optimized geometries and vibrational frequencies, offer valuable insights that complement experimental studies. This synergistic approach is instrumental in advancing our understanding of the chemical behavior of this compound and in guiding the design of new molecules with desired properties for applications in drug development and materials science.

Methodological & Application